molecular formula C19H20BrN3O5 B6200247 6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide CAS No. 2227423-38-1

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

Cat. No.: B6200247
CAS No.: 2227423-38-1
M. Wt: 450.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a synthetic small molecule characterized by a central isoindole-1,3-dione (phthalimide) scaffold fused with a 2,6-dioxopiperidine moiety. The compound features a bromohexanamide side chain, which contributes to its physicochemical and biological properties. Its molecular formula is C₁₉H₂₀BrN₃O₅, with a molecular weight of 450.30 g/mol (CAS: 2227423-38-1) . The structure is validated by spectral data (1H NMR, 13C NMR, MS) and computational analysis (SMILES: BrCCCCCC(NC1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O)=O) .

This compound is structurally related to proteolysis-targeting chimeras (PROTACs), which exploit the ubiquitin-proteasome system for targeted protein degradation . The 2,6-dioxopiperidine moiety is critical for binding cereblon (CRBN), an E3 ubiquitin ligase component, while the bromohexanamide chain may modulate solubility, pharmacokinetics, or target engagement .

Properties

CAS No.

2227423-38-1

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3

Purity

95

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is the E3 ubiquitin ligase . E3 ligase is a key component of the ubiquitin-proteasome system, which is responsible for protein degradation in cells. It recognizes and binds to specific proteins, marking them for degradation by the proteasome.

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . By activating E3 ligase, it increases the ubiquitination and subsequent degradation of target proteins. This can influence various cellular processes, depending on the specific proteins being degraded.

Biological Activity

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a compound of interest due to its potential biological activities, particularly as a modulator of cereblon (CRBN) and its implications in cancer treatment. This article reviews its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C19H20BrN3O5
  • Molecular Weight : 450.30 g/mol
  • CAS Number : 2227423-38-1

The compound acts as a cereblon modulator, which is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial in multiple myeloma (MM) pathogenesis. The degradation of these proteins induces apoptosis in malignant cells.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study comparing its effects to lenalidomide (a well-known CRBN modulator), it was found that this compound has an IC50 value of 2.25 ± 0.09 µM against NCI-H929 cells and 5.86 ± 0.12 µM against U2932 cells .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. Flow cytometry analysis revealed that treatment with the compound significantly increased both early and late apoptotic events in NCI-H929 cells, comparable to the effects observed with lenalidomide .

Study on Antitumor Activity

In a controlled study, the compound was tested on human peripheral blood mononuclear cells (PBMCs) to evaluate its toxicity and TNF-alpha inhibition capabilities. The results demonstrated that at a concentration of 20 µM, the compound exhibited minimal toxicity (94% cell viability) compared to lenalidomide (86% viability) .

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore their structure-activity relationships. The substitution pattern on the piperidine ring significantly influenced both antiproliferative activity and TNF-alpha inhibition. For instance, modifications at specific positions resulted in decreased activity, highlighting the importance of precise molecular architecture for optimal biological effects .

Data Tables

CompoundIC50 (µM)Cell LineApoptosis Induction
6-bromo-N-[...]2.25 ± 0.09NCI-H929Yes
Lenalidomide1.12 ± 0.06NCI-H929Yes
6-bromo-N-[...]5.86 ± 0.12U2932Yes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally analogous derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Properties References
Target Compound C₁₉H₂₀BrN₃O₅ 450.30 Bromohexanamide chain High lipophilicity; CRBN-binding via dioxopiperidine
N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine (14) C₁₇H₁₄N₂O₃S₂ 383.44 Dithiophthalimidomethyl group Enhanced redox activity; lower solubility
3-(1-Oxo-3-imino-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine (18) C₁₃H₁₂N₄O₃ 256.26 Imino group at position 3 of isoindole Improved hydrogen-bonding potential
2-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide C₁₅H₁₄N₄O₅ 330.30 Aminoacetamide side chain Higher polarity; potential for peptide-like interactions
BTK PROTAC 9 C₅₄H₆₆F₂N₁₀O₁₄ 1109.14 Polyethylene glycol (PEG) linker; biphenyl group Designed for Bruton’s tyrosine kinase (BTK) degradation

Key Findings:

Structural Modifications and CRBN Binding: The 2,6-dioxopiperidine moiety is conserved across analogs (e.g., compounds 14, 18) and is essential for CRBN recruitment .

Functional Group Impact: Sulfur-containing groups (e.g., dithiophthalimidomethyl in compound 14) introduce redox-sensitive properties but reduce aqueous solubility . The imino group in compound 18 may strengthen hydrogen-bond interactions with CRBN, though its lower molecular weight suggests reduced stability in vivo .

PROTAC Applications :

  • The target compound shares structural motifs with BTK PROTAC 9, which uses a PEG linker and isoindole-dioxopiperidine core for ternary complex formation with CRBN and BTK .

Synthetic Feasibility :

  • Derivatives like compound 14 and 18 are synthesized via nucleophilic substitution or imine formation, while the target compound requires bromohexanamide coupling under anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.